N-3-pyridinyl-3-(1-pyrrolidinylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of N-3-pyridinyl-3-(1-pyrrolidinylsulfonyl)benzamide involves a series of reactions starting from basic chemical entities to achieve the targeted compound. Zimmer et al. (2011) synthesized a series of N-(Pyridin-3-yl)benzamides and evaluated their potential to inhibit human steroid-11β-hydroxylase and human aldosterone synthase, showcasing the chemical's selective inhibition capabilities (Zimmer et al., 2011). Additionally, Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides under weak basic conditions, highlighting another approach to synthesizing related compounds (Mobinikhaledi et al., 2006).
Scientific Research Applications
Crystal Structure Analysis
Studies on the crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives reveal differences in the orientation of pyridine and benzene rings, offering insights into molecular configurations and intermolecular interactions that could influence the reactivity and potential applications of similar compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Antimicrobial Activity
Research on N-(3-Hydroxy-2-pyridyl)benzamides highlights their synthesis and evaluation against various bacterial strains, indicating the potential of pyridyl benzamides in developing antimicrobial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Photocatalytic Degradation
A study on the photocatalytic degradation of pyridine in water using TiO2 suggests the relevance of pyridine-containing compounds in environmental applications, such as the removal of toxic chemicals from water sources (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Histone Deacetylase Inhibition
The discovery of a specific N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor showcases the therapeutic potential of pyridinyl benzamides in cancer treatment (Zhou et al., 2008).
properties
IUPAC Name |
N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(18-14-6-4-8-17-12-14)13-5-3-7-15(11-13)23(21,22)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEWHJTWIVHOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787162 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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